Isoviolanthrone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isoviolanthrone and its derivatives has been a subject of interest due to their potential electronic semiconductivity. Gotoh and Li (1974) reported the synthesis of 3,3'-Diisoviolanthronyl, a compound expected to have high electronic semiconductivity, prepared in 90% yield through the ring closure of isomeric quarterbenzanthrones in ethanolic potassium hydroxide solutions at 120°C (Gotoh & Li, 1974).

Molecular Structure Analysis

Raman spectroscopy studies under high pressure have revealed significant insights into the vibrational properties of this compound. Zhao et al. (2014) conducted a high-pressure study using Raman spectroscopy, identifying a phase transition in this compound at pressures around 11.0 GPa. This transition was attributed to changes in intra- and intermolecular bonding, indicating a complex molecular structure that is sensitive to external pressure conditions (Zhao et al., 2014).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including photogenerated radical-induced reductions. Gruen and Görner (2011) explored the properties of this compound and its dihydro form, demonstrating that upon photolysis, this compound is reduced to its dihydro form through radical-induced mechanisms. This reduction and the subsequent reactivity underline the dynamic chemical properties of this compound in response to light and oxygen (Gruen & Görner, 2011).

Physical Properties Analysis

The physical properties of this compound have been explored through various techniques, including electrical conductivity measurements. Inokuchi (1955) investigated the semi-conductivity of this compound under pressure, finding that its electrical resistivity decreases significantly with compression, highlighting its potential as a semi-conductive material (Inokuchi, 1955).

Chemical Properties Analysis

This compound's chemical properties, such as its reaction with singlet oxygen and its ability to undergo various organic reactions, have been a subject of research. Zehm et al. (2008) studied the reactions of 9,10-diarylanthracenes, including this compound derivatives, with singlet oxygen, revealing different reactivities and pathways based on the substituents present, further emphasizing the versatile chemical behavior of this compound compounds (Zehm et al., 2008).

Applications De Recherche Scientifique

Études à haute pression

Isoviolanthrone a été utilisé dans des études à haute pression, en particulier en spectroscopie Raman . Les propriétés vibratoires de l'this compound ont été étudiées par diffusion Raman à des pressions allant jusqu'à 30,5 GPa et à température ambiante . Cette recherche fournit une caractérisation complète des spectres de phonons sous pression pour ce matériau .

Colorant fluorescent dans les expériences biologiques

This compound est un colorant multifonctionnel utilisé dans les expériences biologiques . Il aide les chercheurs à observer et à analyser les structures cellulaires, à suivre les biomolécules, à évaluer les fonctions cellulaires, à distinguer les types de cellules et à détecter les biomolécules .

Étude de la pathologie tissulaire

Les propriétés de colorant de l'this compound sont également utilisées dans l'étude de la pathologie tissulaire . Il aide à la détection et à l'analyse des conditions pathologiques dans les tissus.

Surveillance des micro-organismes

This compound est utilisé pour surveiller les micro-organismes . Ses propriétés fluorescentes en font un outil efficace pour le suivi et l'étude du comportement de divers micro-organismes.

Agent de thérapie photodynamique

This compound a une utilité avérée comme agent de thérapie photodynamique . La thérapie photodynamique est un traitement qui utilise des composés sensibles à la lumière, souvent en conjonction avec de la lumière, pour traiter diverses affections médicales.

Marqueur pour des protéines spécifiques

This compound est utilisé comme marqueur pour des protéines spécifiques

Mécanisme D'action

Target of Action

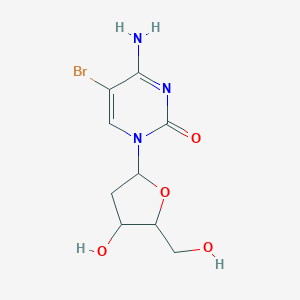

Isoviolanthrone, a naturally occurring pigment from plants and fungi, is an anthraquinone compound . It is believed to bind to specific proteins like DNA and RNA, leading to structural modifications . These structural alterations are believed to underlie the diverse effects of this compound on cells and organisms .

Mode of Action

The precise mechanism of action of this compound remains incompletely understood . It is hypothesized that this compound interacts with certain enzymes, thereby modulating their activity . This interaction leads to changes in the structure of these proteins, which can impact their function .

Biochemical Pathways

It is suggested that the compound’s interaction with enzymes could impact various biochemical pathways within cells .

Result of Action

The compound’s interaction with dna, rna, and certain enzymes can lead to structural modifications . These modifications could potentially affect the function of these molecules, leading to changes at the cellular level .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, studies have shown that the vibrational properties of this compound are affected by pressure . A phase transition was observed at 11.0 GPa, and a new phase was formed above 13.8 GPa . These changes were proposed to result from changes in intra- and intermolecular bonding . The phase transition was reversible upon compression and decompression .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-24-14-16-28-32-20(18-6-2-4-8-26(18)34(28)36)10-12-22(30(24)32)23-13-15-27(33)31(19)29(21)23/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIHWSXXPBAGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

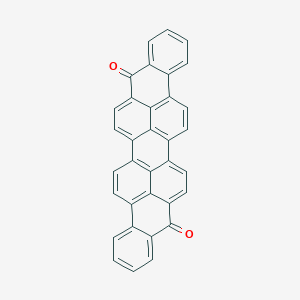

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=CC=CC=C9C7=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059576 | |

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128-64-3 | |

| Record name | Isoviolanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoviolanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoviolanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of isoviolanthrone?

A1: this compound is represented by the molecular formula C34H16O2 and has a molecular weight of 464.5 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers have employed UV-Vis spectroscopy and Raman spectroscopy to characterize this compound. UV-Vis spectroscopy in sulfuric acid reveals a bathochromic shift of 20 nm for the dimer compared to the monomer. [] Raman spectroscopy has been instrumental in studying the vibrational properties of this compound under high pressure, revealing phase transitions and insights into its electronic behavior. []

Q3: How does the electrical resistivity of this compound change under pressure, and what does this suggest about its potential applications?

A3: this compound exhibits a significant decrease in electrical resistivity with increasing pressure. At 4.2 x 103 kg/cm2, its resistivity drops to 1/500th of its value at ordinary pressure. [] This pressure-dependent conductivity hints at potential applications in pressure-sensitive electronics or as a component in high-pressure devices.

Q4: Is this compound stable under high-pressure conditions? What kind of phase transitions does it undergo?

A4: Raman spectroscopy studies have shown that this compound undergoes phase transitions under high pressure. One transition occurs at 11.0 GPa, and another, leading to a new phase, emerges above 13.8 GPa. These transitions are attributed to changes in intra- and intermolecular bonding. [] Interestingly, the transitions appear to be reversible upon decompression.

Q5: How does the structure of this compound relate to its semiconducting properties?

A5: this compound belongs to a class of condensed polynuclear aromatic compounds known for their semiconducting properties. Its structure, featuring a large π-conjugated system, facilitates electron mobility, contributing to its semiconducting behavior. []

Q6: What is the significance of the dimerization of this compound?

A6: The dimerization of 3,4'-dibenzanthrone (this compound) through C-C linkage at the 3 positions leads to a significant increase in electrical conductivity. This dimer exhibits conductivity 30 times higher than the monomeric this compound, highlighting the impact of structural modifications on its electronic properties. []

Q7: Are there any applications of this compound in energy storage devices?

A7: this compound has been explored as a component in positive electrode materials for lithium secondary batteries. When incorporated with lithium transition metal complex oxides, it aims to enhance the high-temperature performance of the battery. []

Q8: How is this compound incorporated into formulations for its various applications?

A8: For its use as a dye, this compound is often incorporated into pigment dispersions. Various formulations and methods have been developed to enhance its dispersibility and stability in these formulations, often utilizing surfactants and polymers. [, , , , , , ]

Q9: Can this compound be chemically modified to improve its solubility and processability?

A9: Yes, researchers have successfully functionalized the reduced (leuco) form of this compound to enhance its solubility. This approach enables easier processing and expands its potential applications, particularly in solution-processed organic electronic devices like light-emitting electrochemical cells. []

Q10: What are the environmental concerns associated with this compound, and are there any strategies to mitigate its impact?

A10: this compound, as a widely used vat dye, contributes to the significant environmental burden posed by textile industry wastewater. Recognizing this, research has focused on upcycling this compound from these waste streams. This approach aims to convert a pollutant into valuable materials for high-tech applications, contributing to a more sustainable industrial process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.